molecular formula C17H22N2O B2470154 N-(1-Cyanobutyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide CAS No. 2418681-42-0

N-(1-Cyanobutyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide

Katalognummer B2470154
CAS-Nummer: 2418681-42-0
Molekulargewicht: 270.376
InChI-Schlüssel: XBQZQWQLPCDPNU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-Cyanobutyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide, also known as BMS-986177, is a small molecule drug that has shown promising results in preclinical trials for the treatment of various diseases. It is a potent and selective inhibitor of the tyrosine kinase 2 (TYK2) enzyme, which plays a crucial role in the immune system's response to inflammation.

Wirkmechanismus

N-(1-Cyanobutyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide is a potent and selective inhibitor of TYK2, which is a member of the Janus kinase (JAK) family of enzymes. TYK2 plays a crucial role in the immune system's response to inflammation by activating the signal transducer and activator of transcription (STAT) pathway. Inhibition of TYK2 by N-(1-Cyanobutyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide reduces the production of pro-inflammatory cytokines, which are responsible for the pathogenesis of various autoimmune diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-Cyanobutyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide have been extensively studied. In preclinical trials, it has been shown to reduce the production of pro-inflammatory cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and interferon-gamma (IFN-γ). It has also been shown to reduce the infiltration of immune cells into inflamed tissues, which is a hallmark of autoimmune diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(1-Cyanobutyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide is its potent and selective inhibition of TYK2. This makes it an ideal tool for studying the role of TYK2 in various biological processes. However, one limitation of N-(1-Cyanobutyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Zukünftige Richtungen

There are several potential future directions for the research on N-(1-Cyanobutyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide. One area of interest is its potential use in the treatment of various autoimmune diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease. Another area of interest is its potential use in the treatment of cancer, as TYK2 has been shown to play a role in tumor growth and metastasis. Additionally, further research is needed to elucidate the precise mechanism of action of N-(1-Cyanobutyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide and its potential off-target effects.

Synthesemethoden

The synthesis of N-(1-Cyanobutyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide involves several steps. The first step is the preparation of 3-methylphenylacetonitrile, which is then reacted with 1-bromo-1-cyclobutane carboxylic acid to form 1-(3-methylphenyl)cyclobutane-1-carboxylic acid. This acid is then converted to its corresponding acid chloride, which is reacted with N-(1-aminobutyl)-N-methylprop-2-yn-1-amine to form the final product, N-(1-Cyanobutyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide.

Wissenschaftliche Forschungsanwendungen

N-(1-Cyanobutyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical trials for the treatment of various autoimmune diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease. TYK2 inhibition has been shown to reduce the production of pro-inflammatory cytokines, which play a crucial role in the pathogenesis of these diseases.

Eigenschaften

IUPAC Name

N-(1-cyanobutyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O/c1-3-6-15(12-18)19-16(20)17(9-5-10-17)14-8-4-7-13(2)11-14/h4,7-8,11,15H,3,5-6,9-10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBQZQWQLPCDPNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C#N)NC(=O)C1(CCC1)C2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Cyanobutyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.